molecular formula C7H8BrN3O2 B1345056 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine CAS No. 1040682-46-9

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine

Cat. No.: B1345056
CAS No.: 1040682-46-9
M. Wt: 246.06 g/mol
InChI Key: SZNVATVPNHSUOD-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a dimethylamine group attached to a pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine typically involves the bromination of N,N-dimethyl-3-nitropyridin-2-amine. One common method includes the reaction of 3-nitropyridin-2-amine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperature and pH to ensure the selective bromination at the desired position on the pyridine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield 5-azido-N,N-dimethyl-3-nitropyridin-2-amine.

Scientific Research Applications

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules .

Comparison with Similar Compounds

5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine can be compared with other similar compounds, such as:

    2-Amino-5-bromo-3-nitropyridine: This compound has a similar structure but lacks the dimethylamine group, which affects its reactivity and applications.

    5-Bromo-N-methyl-3-nitropyridin-2-amine: This compound has a single methyl group instead of a dimethylamine group, leading to differences in its chemical properties and reactivity.

    5-Bromo-2-methoxy-3-nitropyridine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-10(2)7-6(11(12)13)3-5(8)4-9-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNVATVPNHSUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649799
Record name 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-46-9
Record name 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloro-3-nitropyridine (J. Heterocyclic Chem. 2003, 40, 261) (128 mg, 0.54 mmol) was taken into THF (0.25 mL) followed by addition of 40 W % aqueous dimethylamine (0.25 mL) and the resulting solution was stirred for 1 h at room temperature. The mixture was then partitioned with ethyl ether and 1 M aqueous hydrochloric acid. The organic solution was then washed with additional 1 M aqueous hydrochloric acid (3×) then dried over magnesium sulfate, filtered and concentrated to give 5-bromo-N,N-dimethyl-3-nitropyridin-2-amine. MS (EI) for C7H8N3O2Br: 246, 248 (MH+, Br pattern).
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three

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